1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate
Description
Properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.CH2O2/c1-17(7-9-19)11-14-12-21-10-8-18(14)16(20)13-22-15-5-3-2-4-6-15;2-1-3/h2-6,14,19H,7-13H2,1H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFWZUSWRHLTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)COC2=CC=CC=C2.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a morpholine ring, a phenoxyethanone moiety, and a hydroxyethyl group. Its molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of approximately 341.39 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
- Antioxidant Activity : The presence of the phenoxy group is hypothesized to contribute to its antioxidant capabilities, helping to neutralize free radicals and protect cellular components from damage .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation-related damage in tissues .
Pharmacological Effects
The biological activity of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-phenoxyethanone formate has been evaluated through various pharmacological studies:
- Cytotoxicity : In vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : Animal models have demonstrated significant reductions in markers of inflammation following treatment with this compound, suggesting its utility in managing inflammatory disorders .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegeneration Model : In a study involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .
- Cancer Treatment : A clinical trial assessed the efficacy of the compound in patients with specific types of cancer. Results indicated a marked decrease in tumor size and improved patient outcomes when combined with standard chemotherapy protocols .
- Inflammatory Disease : In patients with chronic inflammatory conditions, treatment with the compound led to reduced symptoms and lower levels of inflammatory cytokines in serum samples .
Table 1: Summary of Biological Activities
Table 2: Case Study Outcomes
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Nitro (Compounds 33, 34) and chloro (CAS 1421498-32-9) substituents enhance electrophilicity, favoring nucleophilic substitution reactions during synthesis .
- Solubility: The formate salt in the target compound may improve aqueous solubility compared to neutral morpholino-thioxo analogs (e.g., Compound 33), which require methanol for recrystallization .
Aminoalkyl-Modified Ethanones
Table 2: Aminoalkyl Substituents and Physicochemical Properties
Key Observations :
- Hydrophilic vs. Hydrophobic Balance: The hydroxyethyl group in the target compound introduces polarity, contrasting with the lipophilic phenethylamino group in . This difference may influence blood-brain barrier permeability.
- Thermal Stability: Ethylamino derivatives (e.g., ) exhibit high melting points (>200°C), suggesting strong crystalline packing, whereas morpholino derivatives (e.g., ) are isolated as lower-melting solids.
Triazine- and Heterocycle-Containing Analogs
Table 3: Heterocyclic Modifications
Key Observations :
- Kinase Inhibition Potential: Triazine-containing analogs (e.g., ) are reported in kinase inhibitor research, but the target compound’s simpler structure may offer synthetic advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
